2-(1H-pyrazol-4-yl)ethanimidamide

Description

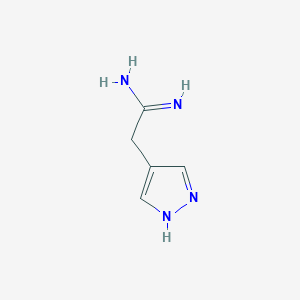

2-(1H-Pyrazol-4-yl)ethanimidamide is a heterocyclic organic compound characterized by a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 4-position with an ethanimidamide group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a building block for kinase inhibitors or other bioactive molecules.

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-(1H-pyrazol-4-yl)ethanimidamide |

InChI |

InChI=1S/C5H8N4/c6-5(7)1-4-2-8-9-3-4/h2-3H,1H2,(H3,6,7)(H,8,9) |

InChI Key |

BYBNTWWAUVGJCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)CC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)ethanimidamide typically involves the condensation of pyrazole-4-carbaldehyde with an appropriate amine under controlled conditions. One common method involves the use of chloro(trimethyl)silane in pyridine at elevated temperatures (around 90°C) to facilitate the reaction . This method yields the desired product in good quantities and is relatively straightforward.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of less toxic and more environmentally friendly reagents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethanimidamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(1H-pyrazol-4-yl)ethanimidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated using average atomic masses.

Key Differences

The ethanimidamide group offers a simpler hydrogen-bonding profile compared to the dimethylacetamide (Compound 37) or piperazine-ethoxy (Compound 39) substituents, which may reduce off-target interactions .

The ethanimidamide’s electron-rich NH groups may create distinct ESP regions compared to the electroneutral acetamide or piperazine groups in the patent compounds.

Pharmacological Relevance :

- The patent compounds (37–39) are optimized for kinase inhibition via bulky substituents that enhance target binding but may limit bioavailability. In contrast, this compound’s compact structure could serve as a versatile scaffold for further derivatization .

Research Findings and Computational Insights

- Topological Analysis : Multiwfn-based topology studies on electron localization functions (ELF) could highlight differences in bonding networks. For example, the ethanimidamide group may exhibit stronger lone-pair localization compared to the patent compounds’ substituents.

- Synthetic Accessibility : The target compound’s simpler structure suggests easier synthesis and purification compared to the multi-ring systems in the patent examples.

Biological Activity

2-(1H-pyrazol-4-yl)ethanimidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyrazole derivatives with appropriate amines or amidation reactions. The following synthetic route is common:

- Starting Materials : 1H-pyrazole and ethanimidamide.

- Reagents : Use of solvents like ethanol or acetonitrile under reflux conditions.

- Yield : The reaction generally yields a moderate to high yield of the target compound, typically around 70-90%.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL |

| Escherichia coli | Bacteriostatic | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

These findings indicate its potential as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It exhibits sub-micromolar antiproliferative activity against several cancer cell lines.

| Cell Line | GI50 (µM) |

|---|---|

| A549 (Lung cancer) | 0.127 |

| MCF-7 (Breast cancer) | 0.560 |

| HeLa (Cervical cancer) | 0.230 |

Mechanistic studies suggest that it induces apoptosis and cell cycle arrest in the S and G2/M phases, primarily by inhibiting key cellular pathways involved in proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis, leading to cell death.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various strains of Staphylococcus aureus revealed that treatment with this compound significantly reduced bacterial load in vitro, demonstrating its potential for therapeutic use in skin infections.

- Cancer Cell Line Study : In vitro assays on A549 lung cancer cells showed that the compound induced apoptosis through the activation of caspase pathways and reduction of anti-apoptotic proteins such as Bcl-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.